REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-:11])=[O:10].[Cl:12]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[C:7]([Cl:12])=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
|
0.1 g
|
Type
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reactant
|
Smiles
|
ClC1=C(C(=NC=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
0.094 g
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Type
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reactant
|
Smiles
|
ClN1C(CCC1=O)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Volatiles were removed in vacuo
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Type
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CUSTOM
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Details
|
the residue purified by silica column chromatography (elution with dichloromethane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1Cl)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.125 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |